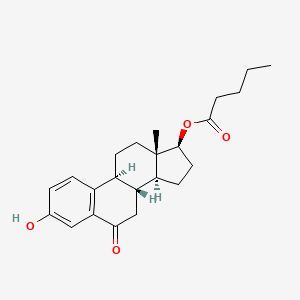

6-Oxo-17beta-estradiol 17-Valerate

Description

Properties

IUPAC Name |

[(8R,9S,13S,14S,17S)-3-hydroxy-13-methyl-6-oxo-8,9,11,12,14,15,16,17-octahydro-7H-cyclopenta[a]phenanthren-17-yl] pentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30O4/c1-3-4-5-22(26)27-21-9-8-19-17-13-20(25)18-12-14(24)6-7-15(18)16(17)10-11-23(19,21)2/h6-7,12,16-17,19,21,24H,3-5,8-11,13H2,1-2H3/t16-,17-,19+,21+,23+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKXZAKLFWUEYOB-RHDNAEHESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)OC1CCC2C1(CCC3C2CC(=O)C4=C3C=CC(=C4)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC(=O)C4=C3C=CC(=C4)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Formation Pathways of 6 Oxo 17beta Estradiol 17 Valerate

Chemical Synthesis Approaches for 6-Oxo-17beta-estradiol 17-Valerate and Related Oxo-Steroids

The synthesis of this compound involves two primary chemical transformations: the introduction of an oxo group at the C-6 position of the steroid's A-ring and the esterification of the hydroxyl group at the C-17 position.

Achieving regioselective oxidation at the C-6 position of the estradiol (B170435) scaffold is a critical step. Research into related steroid structures provides insight into potential synthetic routes. For instance, studies on 3-oxo-4-ene-steroids have shown that 6-oxygenated derivatives, including 6-oxo compounds, can be formed. nih.gov In these cases, the main products are often the 6-beta-hydroxy and 6-oxo derivatives. nih.gov

One common approach for generating 6-oxo steroids involves a multi-step process starting from a Δ⁵-steroid. A rapid, one-pot procedure has been described for the synthesis of 5α-hydroxy-6-oxo steroids. researchgate.net This method involves the epoxidation of a 3β-hydroxy-Δ⁵ steroid, followed by the oxidative cleavage of the resulting epoxide with an oxidizing agent like chromium trioxide (CrO₃). researchgate.net While these methods are not specific to estradiol, they illustrate established chemical principles for introducing a 6-oxo functional group to a steroid core. Other oxidizing agents reported for creating 5α-hydroxy-6-oxo moieties from cholesterol derivatives include potassium permanganate (B83412) (KMnO₄), N-bromosuccinimide (NBS), and chromium trioxide (CrO₃). researchgate.net

Table 1: Oxidizing Agents in Steroid SynthesisThis table summarizes various oxidizing agents and their applications in the synthesis of oxo-steroids, based on research findings.

Esterification of the C-17 hydroxyl group is a common strategy to create prodrugs of estradiol, aiming to improve properties like bioavailability. nih.govdrugbank.com Estradiol valerate (B167501) is the 17-pentanoyl ester of 17β-estradiol. medkoo.com The synthesis of this compound would follow a similar principle, starting from the 6-oxo-estradiol precursor.

The reaction typically involves treating 6-oxo-17β-estradiol with valeric acid or a more reactive derivative, such as valeryl chloride or valeric anhydride, in the presence of a suitable catalyst or base. This process forms an ester linkage at the C-17 position. Valeric acid, also known as pentanoic acid, is a straight-chain carboxylic acid that is primarily used in the synthesis of its esters, which are called valerates or pentanoates. wikipedia.org

Formation as an Impurity or Degradation Product from Estradiol Valerate Research

The presence of this compound in pharmaceutical preparations is more likely to be as an impurity or a product of degradation from the active ingredient, estradiol valerate.

Estradiol and its esters are susceptible to degradation, particularly through oxidation. nih.gov Studies have identified various degradation products of estradiol, including estrone (B1671321) and other oxidized forms. nih.gov A novel oxidative decomposition mechanism for estradiol has been proposed, involving the formation of an epoxy function over the C9-C10 bond, which then leads to further degradation products. nih.gov

The degradation of estrogen conjugates, such as estradiol-3-glucuronide (E2-3G) and estradiol-3-sulfate (B1217152) (E2-3S), has been shown to proceed through two primary mechanisms: deconjugation (hydrolysis) and oxidation. usda.gov For these conjugates, oxidation was identified as the major degradation pathway. usda.gov Given that estradiol valerate is an ester prodrug of estradiol, it is plausible that it undergoes similar oxidative degradation, potentially leading to the formation of oxidized species, including the 6-oxo derivative.

The oxidative metabolism of estradiol is a major route of its transformation in the body and can serve as a model for its chemical degradation. wikipedia.org This metabolism is primarily catalyzed by cytochrome P450 (CYP) enzymes, which hydroxylate the estradiol molecule at various positions. wikipedia.orgnih.gov The main sites of hydroxylation are the C-2, C-4, and C-16 positions. nih.govnih.gov

2-Hydroxylation and 4-Hydroxylation: These reactions, catalyzed by enzymes like CYP1A1, CYP1A2, and CYP1B1, produce catechol estrogens. wikipedia.org

16α-Hydroxylation: This leads to the formation of estriol. wikipedia.org

While C-6 hydroxylation is less commonly cited as a primary metabolic route for estradiol itself, the existence of enzymes capable of oxidizing other steroids at this position suggests a potential mechanism. Subsequent oxidation of a 6-hydroxy intermediate would yield the 6-oxo moiety. The formation of 6-oxo derivatives from other steroids through oxidative processes is a known phenomenon. nih.gov

Exploration of Enzymatic Transformations Leading to the 6-Oxo Moiety

Enzymatic systems, particularly those involving cytochrome P450 enzymes, are well-known for their ability to catalyze the oxidation of steroid scaffolds with high selectivity. rsc.orgnih.gov These biocatalytic processes offer an alternative pathway for the formation of the 6-oxo group.

Studies on other steroids have demonstrated the enzymatic formation of 6-oxo derivatives. For example, microbial contamination in urine samples has been observed to cause structural modifications of endogenous steroids, leading to the formation of hydroxylated and oxidized derivatives, including 4-androstene-3,6,17-trione (a 6-oxo steroid). wada-ama.org This transformation involves the oxidation of a hydroxyl group at the C-6 position. wada-ama.org Furthermore, the metabolism of 6-oxo-estrone has been studied in humans, indicating that biological pathways exist for processing steroids with this specific modification. nih.gov

Human cytochrome P450 3A4 (P450 3A4), a major drug-metabolizing enzyme, is known to catalyze the 6β-hydroxylation of testosterone (B1683101). nih.gov The enzymatic synthesis of steroids is a growing field, with research focused on identifying novel enzymes and engineering existing ones to create new steroid derivatives with improved properties. rsc.org It is conceivable that a specific P450 isozyme or another oxidoreductase could catalyze the direct or indirect formation of the 6-oxo moiety on the estradiol valerate molecule.

Table 2: Key Enzymes in Steroid OxidationThis table highlights enzymes involved in the oxidative metabolism of steroids, which could potentially contribute to the formation of 6-oxo derivatives.

In vitro Studies on Hydroxylase or Oxidase Activity on Estradiol Scaffolds

The formation of a 6-oxo (or 6-keto) group on the estradiol molecule is a multi-step enzymatic process that begins with hydroxylation. In vitro experiments using liver microsomes, which are vesicles of the endoplasmic reticulum containing a high concentration of drug-metabolizing enzymes, have been pivotal in identifying the key intermediates and the enzymes responsible for this transformation.

Early Discoveries in Murine Models

Landmark research in 1957 by Mueller and Rumney provided the first in vitro evidence for the formation of 6-ketoestradiol. Their work with mouse liver microsomes demonstrated the conversion of estradiol into both 6β-hydroxyestradiol and its subsequent oxidation product, 6-ketoestradiol. This foundational study established that the liver possesses the enzymatic machinery capable of modifying the C6 position of the estradiol steroid ring, a critical step in the pathway to forming 6-oxo derivatives.

Elucidation in Human Liver Microsomes and the Role of Cytochrome P450

Subsequent research has not only confirmed these findings in human tissues but also identified the specific enzymes involved. A comprehensive study in 2001 by Lee and colleagues characterized the NADPH-dependent metabolism of 17beta-estradiol in human liver microsomes. Their findings identified 6-keto-estradiol as one of several metabolites, alongside other hydroxylated and keto-estrogens. nih.gov

Crucially, this study established a strong correlation between the rate of formation of various estradiol metabolites, including those hydroxylated at the 6-position, and the activity of testosterone 6β-hydroxylation, a known marker for Cytochrome P450 3A4 (CYP3A4) and Cytochrome P450 3A5 (CYP3A5) activity. nih.gov This suggests that CYP3A4 and/or CYP3A5 are the primary enzymes responsible for the initial 6-hydroxylation of estradiol in humans. nih.gov

The proposed pathway involves an initial hydroxylation of estradiol at the 6β-position by CYP3A4/5 to form 6β-hydroxyestradiol. This intermediate is then further oxidized by a dehydrogenase enzyme, likely a hydroxysteroid dehydrogenase (HSD), to the stable 6-oxoestradiol. While the valerate ester at the 17β-position is a synthetic addition to the molecule and not a product of these in vitro metabolic studies, the formation of the 6-oxo scaffold is a direct result of this enzymatic cascade.

A systematic characterization of 15 different human CYP isoforms by Lee et al. in 2003 provided further detail on the specificity of these enzymes. While CYP1A1 showed some activity in forming 6α-hydroxyestradiol, the formation of 6β-hydroxyestradiol, the direct precursor to 6-oxoestradiol, is more prominently associated with the CYP3A subfamily.

The table below summarizes the key findings from in vitro studies on the enzymatic formation of estradiol metabolites, including the precursors to 6-oxoestradiol.

| Enzyme Source | Substrate | Major Metabolites Identified | Key Enzymes Implicated | Reference |

| Mouse Liver Microsomes | Estradiol | 6β-hydroxyestradiol, 6-ketoestradiol | Not specified | Mueller & Rumney, 1957 |

| Human Liver Microsomes | 17β-estradiol | 2-OH-E2, 4-OH-E2, 6β-OH-E2, 16β-OH-E2, 6-keto-E2, and others | CYP3A4, CYP3A5 | Lee et al., 2001 nih.gov |

| Selectively Expressed Human CYP Isoforms | 17β-estradiol | Varied hydroxylated metabolites | CYP1A1 (6α-hydroxylation), CYP3A4/5 (implicated in 6β-hydroxylation) | Lee et al., 2003 |

These in vitro studies collectively demonstrate a clear enzymatic pathway for the formation of the 6-oxoestradiol scaffold from estradiol, primarily initiated by the action of CYP3A4/5 in liver microsomes. This foundational understanding of the hydroxylation and subsequent oxidation of the estradiol molecule is essential for comprehending the synthesis and metabolism of its derivatives, including this compound.

Molecular Interactions and Biochemical Mechanisms of 6 Oxo 17beta Estradiol 17 Valerate

Estrogen Receptor Binding Affinity and Selectivity Research

The binding affinity of a ligand to its receptor is a critical determinant of its biological activity. For estrogenic compounds, the relative affinity for the two classical nuclear estrogen receptors, ERα and ERβ, as well as the membrane-associated G protein-coupled estrogen receptor (GPER), dictates the cellular response.

The presence of the 6-oxo group on the A-ring of the estradiol (B170435) molecule is anticipated to influence its binding affinity for ERα. Studies on other 6-oxo estrogens have shown that modifications at this position can alter the hydrogen bond network within the ligand-binding pocket of the receptor. It is hypothesized that the electron-withdrawing nature of the keto group could affect the phenolic hydroxyl group's acidity at C3, a key interaction point with ERα. While direct binding data for 6-Oxo-17beta-estradiol 17-Valerate is not available, comparative data for related compounds suggest a potential decrease in binding affinity for ERα compared to the parent molecule, 17β-estradiol. The valerate (B167501) ester at the 17β-position is a prodrug modification, and the ester itself is not expected to bind to the ERα until it is cleaved in vivo to release the active 6-oxo-17β-estradiol.

Similar to ERα, the binding affinity for ERβ is expected to be influenced by the 6-oxo modification. ERβ has a slightly larger ligand-binding pocket than ERα, which can sometimes accommodate bulkier substituents more readily. However, the specific electronic and steric effects of the 6-oxo group on ERβ binding remain to be experimentally determined for this specific compound. Research on other A-ring modified estrogens suggests that selectivity for ERβ over ERα could be altered. Without direct experimental evidence, the precise binding affinity and selectivity profile of this compound for ERβ remains speculative.

GPER-mediated signaling is responsible for rapid, non-genomic estrogenic effects. The binding of estrogens to GPER is known to be less sterically constrained than to the nuclear estrogen receptors. It is plausible that this compound could interact with GPER. The structural modifications may influence its ability to activate GPER-dependent signaling pathways, potentially leading to the activation of intracellular signaling cascades such as the MAPK and PI3K pathways. Further investigation is required to confirm and characterize this interaction.

Investigations into Ligand-Induced Receptor Conformational Changes

The binding of a ligand to a nuclear receptor induces a specific conformational change that is critical for the subsequent recruitment of co-regulator proteins and the initiation of gene transcription.

Biophysical techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy, combined with computational modeling, are powerful tools for understanding the dynamics of receptor-ligand interactions. In the absence of experimental data for this compound, molecular docking simulations could provide insights into its preferred binding pose within the ligand-binding domains of ERα and ERβ. Such models could predict how the 6-oxo group and the 17β-valerate ester (or its hydrolyzed form) influence the positioning of key structural elements of the receptor, such as Helix 12, which is crucial for co-activator binding.

Potential for Modulation of Downstream Signaling Pathways in Cell-Free Systems or Isolated Cells

Research on PI3K/Akt and ERK/MAPK Pathway Activation

The Phosphoinositide 3-kinase (PI3K)/Akt and Extracellular signal-regulated kinase (ERK)/Mitogen-activated protein kinase (MAPK) pathways are critical signaling networks that estrogens like 17β-estradiol are known to activate. This activation can occur rapidly through non-genomic mechanisms, often initiated by estrogen receptors located at the cell membrane, such as the G protein-coupled estrogen receptor (GPER). researchgate.net Studies have demonstrated that 17β-estradiol can promptly activate the PI3K/Akt signaling pathway in various cell types, including endometrial and breast cancer cells. guidechem.comnih.govresearchgate.net Similarly, activation of the ERK/MAPK pathway by 17β-estradiol has been observed in vascular smooth muscle and breast cancer cells, influencing processes like cell proliferation. chemsrc.comoup.com

Currently, there is no published research directly investigating the effects of this compound on the PI3K/Akt or ERK/MAPK pathways. However, it is plausible to theorize its potential activity. The core steroid structure necessary for receptor binding remains intact. It is hypothesized that the compound, likely after hydrolysis of the valerate ester to 6-Oxo-17beta-estradiol, could interact with estrogen receptors. The presence of the 6-oxo group could modulate the binding affinity and efficacy at these receptors compared to estradiol itself. Activation of GPER, for instance, is known to trigger downstream signaling to both PI3K/Akt and ERK/MAPK. researchgate.net The precise impact of the 6-oxo modification on the conformation of the receptor-ligand complex and the subsequent signal transduction remains a subject for future investigation.

Effects on Cyclic AMP Production and Calcium Mobilization in Research Models

Estrogens can modulate intracellular levels of second messengers, including cyclic adenosine (B11128) monophosphate (cAMP) and calcium ions (Ca2+). These non-genomic effects are often mediated by GPER, which, upon binding to an estrogen, can stimulate adenylyl cyclase to produce cAMP and trigger the release of intracellular calcium stores. researchgate.netcaymanchem.com Research in rat vascular endothelial cells has shown that 17β-estradiol can induce a rapid, biphasic increase in intracellular calcium concentration ([Ca2+]i), a key step in nitric oxide synthesis. researchgate.net Furthermore, studies in fallopian tube cells have demonstrated that 17β-estradiol can increase cAMP levels, an effect mediated by GPER. caymanchem.com

Direct experimental data on the effects of this compound on cAMP production and calcium mobilization is not available. Based on the mechanisms of related estrogens, it is hypothesized that if the compound or its active metabolite, 6-Oxo-17beta-estradiol, functions as a GPER agonist, it could potentially initiate these signaling events. The potency and dynamics of this activation would be dependent on its binding affinity for the receptor, which may be altered by the 6-oxo functional group. One study noted the inclusion of 6-keto-estradiol-17β in radioimmunoassays alongside discussions of calcium mobilization, though a direct functional link was not established. hawaii.edu

Theoretical Enzymatic Conversion Pathways Involving this compound

The metabolic fate of this compound is presumed to follow established steroid metabolism pathways, with the primary enzymatic reactions targeting the valerate ester and the functional groups on the steroid core.

Role in Steroid Hydroxysteroid Dehydrogenase (HSD) Activity Research

Hydroxysteroid dehydrogenases (HSDs) are a class of enzymes crucial for the biosynthesis and inactivation of steroid hormones. A key function of 17β-hydroxysteroid dehydrogenases (17β-HSDs) is the reversible conversion between the potent 17β-hydroxy form (like estradiol) and the less active 17-keto form (like estrone). core.ac.uk

The metabolism of this compound would theoretically begin with the cleavage of the 17-valerate ester by non-specific esterase enzymes in the body, releasing the active steroid, 6-Oxo-17beta-estradiol, and valeric acid. Subsequently, 17β-HSD enzymes could act on the 17β-hydroxyl group, oxidizing it to a ketone to form 6-oxo-estrone. core.ac.uk

Furthermore, the 6-oxo group itself could be a substrate for HSD enzymes. Research on other 6-oxo steroids has shown that they can be metabolized by HSDs. For example, 6-oxo-cholestan-3β,5α-diol is metabolized by 11β-hydroxysteroid dehydrogenase type 2 (HSD2). researchgate.net This suggests that an analogous reaction could occur with 6-Oxo-17beta-estradiol, where an HSD enzyme could reduce the 6-keto group to a 6-hydroxy group, yielding either 6α-hydroxy-estradiol or 6β-hydroxy-estradiol. Modifications at the 6-position of estradiol have been explored in the development of 17β-HSD1 inhibitors. researchgate.net

Table 1: Hypothesized HSD-Mediated Reactions for this compound

| Substrate | Enzyme (Hypothesized) | Product | Reaction Type |

| This compound | Esterase | 6-Oxo-17beta-estradiol | De-esterification |

| 6-Oxo-17beta-estradiol | 17β-HSD (Oxidative) | 6-Oxo-estrone | Oxidation |

| 6-Oxo-17beta-estradiol | HSD (Reductive) | 6α/β-Hydroxy-17beta-estradiol | Reduction |

Hypothesized Cytochrome P450 Metabolism Research

The cytochrome P450 (CYP) superfamily of enzymes is central to the oxidative metabolism of most steroids. sci-hub.se Estradiol is extensively metabolized by various CYP isoforms, primarily through hydroxylation at the C2 and C4 positions of the A-ring, catalyzed by enzymes like CYP1A1, CYP1A2, and CYP1B1. oup.comsci-hub.se

For this compound, following its initial conversion to 6-Oxo-17beta-estradiol, several CYP-mediated metabolic pathways can be hypothesized.

A-Ring Hydroxylation : Similar to estradiol, the aromatic A-ring of 6-Oxo-17beta-estradiol is a likely target for hydroxylation, leading to the formation of catechols like 2-hydroxy-6-oxo-estradiol and 4-hydroxy-6-oxo-estradiol. Research has noted that 6-oxo-estradiol can interact with CYP1B1, an enzyme known for the 4-hydroxylation of estradiol. sci-hub.se

Metabolism at the 6-Position : The 6-oxo group is a site for metabolic transformation. Studies on the metabolism of a related androgen, androst-4-ene-3,6,17-trione (B20797) (also known as 6-oxo), have shown that it is converted to metabolites such as androst-4-ene-6α-ol-3,17-dione. nih.gov This indicates that the 6-keto group can be reduced to a 6α-hydroxy group. This metabolic step is a crucial pathway for 6-oxo androgens. dshs-koeln.dewada-ama.org A similar reduction could be expected for 6-Oxo-17beta-estradiol.

Other Hydroxylations : While less common for estrogens, hydroxylation at other positions on the steroid nucleus by various CYP enzymes is also a possibility. Fetal liver tissue has been shown to produce a variety of hydroxylated and oxidized metabolites from estradiol, including 6-oxo-E2, 6α-hydroxyestrone, and 7α-hydroxyestrone. oup.com

Table 2: Hypothesized Cytochrome P450-Mediated Reactions for 6-Oxo-17beta-estradiol

| Substrate | Enzyme Family (Hypothesized) | Product | Reaction Type |

| 6-Oxo-17beta-estradiol | CYP1A1/CYP1A2 | 2-Hydroxy-6-oxo-17beta-estradiol | Aromatic Hydroxylation |

| 6-Oxo-17beta-estradiol | CYP1B1 | 4-Hydroxy-6-oxo-17beta-estradiol | Aromatic Hydroxylation |

| 6-Oxo-17beta-estradiol | CYP Enzyme | 6α-Hydroxy-17beta-estradiol | Keto-Reduction |

| 6-Oxo-17beta-estradiol | CYP Enzyme | 6β-Hydroxy-17beta-estradiol | Keto-Reduction |

Advanced Analytical Research Methodologies for 6 Oxo 17beta Estradiol 17 Valerate

Development of Advanced Chromatographic Techniques for Structural Elucidation and Quantification

Chromatographic methods are fundamental in separating and identifying the components of a mixture. For a complex molecule like 6-Oxo-17beta-estradiol 17-Valerate, advanced chromatographic techniques are indispensable for both qualitative and quantitative analysis.

High-Performance Liquid Chromatography (HPLC) Method Optimization

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of pharmaceutical compounds. The optimization of HPLC methods is crucial for achieving accurate and reproducible results for this compound.

Several studies have focused on developing robust HPLC methods for the analysis of estradiol (B170435) and its derivatives. nih.govarabjchem.orgresearchgate.net A key aspect of method development is the optimization of the mobile phase composition, which typically involves a mixture of solvents like acetonitrile (B52724) and water. arabjchem.org The choice of the stationary phase, often a C18 column, is also critical for achieving good separation. arabjchem.orgbepls.com For instance, a reversed-phase HPLC method was developed for 17β-estradiol and its acetate (B1210297) form using a C18 column with a mobile phase of acetonitrile and water (50:50, v/v). researchgate.net Another method utilized a mobile phase of acetonitrile, 0.085% phosphoric acid, and tetrahydrofuran (B95107) (27:63:10, v/v/v) for the analysis of 17β-estradiol in solid dosage forms. arabjchem.org

The detection wavelength is another important parameter to optimize for maximum sensitivity. arabjchem.org For estradiol and its esters, UV detection is commonly employed. arabjchem.orgresearchgate.net Furthermore, the validation of the HPLC method according to ICH Q2 (R1) guidelines is essential to ensure its linearity, precision, accuracy, and specificity. bepls.com

Table 1: Exemplary HPLC Method Parameters for Estradiol Derivatives

| Parameter | Condition | Reference |

| Column | C18 (100 mm × 4.6 mm, 5 µm) | bepls.com |

| Mobile Phase | Methanol:Water (with 0.1% OPA, pH 3) (90:10) | bepls.com |

| Flow Rate | 0.9 mL/min | bepls.com |

| Detection Wavelength | 230 nm | bepls.com |

| Injection Volume | 20 µL | bepls.com |

| Column Temperature | Ambient (26°C) | bepls.com |

Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) Applications

For enhanced sensitivity and specificity, chromatographic techniques are often coupled with mass spectrometry. Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful tools for the definitive identification and quantification of steroids like this compound, even at very low concentrations. researchgate.netnih.govfarmaciajournal.com

LC-MS/MS, in particular, is considered a state-of-the-art technique for analyzing steroidal pharmaceuticals and their metabolites in various matrices. umweltbundesamt.de These methods often involve an enrichment step, such as solid-phase extraction (SPE), to concentrate the analytes before analysis. umweltbundesamt.denih.gov The development of LC-MS/MS methods provides high sensitivity and is recommended for the quantification of low levels of hormones. farmaciajournal.com

GC-MS is another valuable technique for steroid analysis. researchgate.netnih.gov It often requires a derivatization step to improve the volatility and thermal stability of the analytes. nih.gov A GC-MS/MS method was developed for the simultaneous measurement of 17β-estradiol, 17α-estradiol, and estrone (B1671321), which involved a single-step derivatization with N-(trimethylsilyl)imidazole. nih.gov This method demonstrated good accuracy and low limits of quantitation. nih.gov

Spectroscopic Characterization in Research Settings

Spectroscopic techniques provide detailed information about the molecular structure and conformation of compounds. For this compound, various spectroscopic methods are employed for its comprehensive characterization.

Nuclear Magnetic Resonance (NMR) for Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the three-dimensional structure and conformational dynamics of molecules in solution. In the context of estradiol derivatives, NMR studies can reveal crucial information about the stereochemistry and the spatial arrangement of different parts of the molecule. nih.govnih.gov For instance, ¹H NMR and ¹³C NMR data are used to confirm the structure of synthesized estradiol analogues. nih.gov Studies on the ligand-binding domain of the estrogen receptor have utilized NMR to observe conformational changes upon binding to 17β-estradiol. nih.gov This highlights the utility of NMR in understanding the interaction of these compounds with their biological targets.

Table 2: Key Spectroscopic Data for Estradiol Analogues

| Technique | Observation | Compound | Reference |

| ¹H NMR | Chemical shifts (δ) of protons, e.g., C₁₈-CH₃ at 0.75 ppm. | Estradiol Analogue | nih.gov |

| ¹³C NMR | Chemical shifts (δ) of carbons, e.g., C₁₃ at 44.05 ppm. | Estradiol Analogue | nih.gov |

| IR (KBr) | Characteristic absorption bands (cm⁻¹), e.g., OH at 3447 cm⁻¹. | Estradiol Analogue | nih.gov |

| UV (EtOH) | Maximum absorption wavelength (λmax), e.g., 273 nm. | Estradiol Analogue | nih.gov |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Structural Research

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary information for structural analysis. IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. nih.gov For example, the IR spectrum of an estradiol analogue would show a characteristic band for the hydroxyl (-OH) group around 3400 cm⁻¹. nih.gov

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as the aromatic A-ring in estradiol derivatives. nih.gov The UV spectrum can be used to confirm the presence of the phenolic ring and can also be used for quantitative analysis. arabjchem.orgnih.gov

Application in Reference Standard Development and Impurity Profiling Research

The development of well-characterized reference standards is crucial for the accurate quantification and identification of impurities in pharmaceutical products. sigmaaldrich.compharmaffiliates.comaxios-research.comwdh.ac.id this compound is recognized as a key impurity of estradiol valerate (B167501). allmpus.com

The analytical methodologies described above, including HPLC, LC-MS, GC-MS, and spectroscopic techniques, are essential for the synthesis, isolation, and characterization of this impurity to be used as a reference standard. pharmaffiliates.comallmpus.compharmaffiliates.com Impurity profiling is a critical aspect of drug development and quality control, ensuring the safety and efficacy of the final pharmaceutical product. wdh.ac.id The availability of a pure reference standard for this compound allows for the development and validation of analytical methods to detect and quantify this impurity in bulk drug substances and finished products. allmpus.com

Research on Traceability against Pharmacopeial Standards

The traceability of a pharmaceutical impurity is fundamental to ensuring the quality and safety of a drug product. For this compound, traceability is primarily established through referencing the pharmacopeial standards for Estradiol Valerate. Both the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP) provide detailed monographs for Estradiol Valerate, which include specifications for identity, purity, and assay. uspbpep.comgeneesmiddeleninformatiebank.nlnih.gov

Reference standards for Estradiol Valerate and its known impurities are available from pharmacopeial bodies and certified reference material providers. aquigenbio.comaxios-research.comchemwhat.comsigmaaldrich.comsigmaaldrich.com These standards are crucial for the validation of analytical methods and for ensuring that the measurements of impurities like this compound are accurate and comparable across different laboratories and manufacturing sites. The use of these reference standards allows for the establishment of a clear chain of traceability back to the primary standards. While a specific monograph for this compound as a standalone substance may not exist, it is often listed as a potential impurity in the analysis of Estradiol Valerate. allmpus.comsynzeal.com

Table 1: Pharmacopeial Reference for Estradiol Valerate

| Pharmacopeia | Monograph Title | Key Aspects Covered |

|---|---|---|

| United States Pharmacopeia (USP) | Estradiol Valerate | Identification, Assay, Impurities, Specific Rotation, Water content. uspbpep.com |

Development of Impurity Assay Methods in Complex Matrices

The accurate determination of impurities such as this compound in complex matrices, particularly in pharmaceutical dosage forms, requires the development and validation of highly specific and sensitive analytical methods. Stability-indicating assay methods, predominantly based on High-Performance Liquid Chromatography (HPLC), are the cornerstone for this purpose. bepls.comasiapharmaceutics.infoasiapharmaceutics.infoingentaconnect.comresearchgate.netresearchgate.net

These methods are designed to separate the active pharmaceutical ingredient (API), Estradiol Valerate, from its potential degradation products and process-related impurities, including this compound. The development of such methods often involves a Quality by Design (QbD) approach to ensure robustness. bepls.com

A typical stability-indicating HPLC method for Estradiol Valerate and its impurities would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer. bepls.comasiapharmaceutics.info Detection is commonly performed using a UV detector. The method must be validated according to the International Council for Harmonisation (ICH) guidelines to demonstrate its specificity, linearity, accuracy, precision, and robustness. bepls.com

Table 2: Example of HPLC Method Parameters for Impurity Profiling of Estradiol Valerate

| Parameter | Condition | Reference |

|---|---|---|

| Column | C18 (100 mm x 4.6 mm, 5 µm) | bepls.com |

| Mobile Phase | Methanol: 0.1% Orthophosphoric Acid in Water (90:10 v/v) | bepls.com |

| Flow Rate | 0.9 mL/min | bepls.com |

| Detection Wavelength | 230 nm | bepls.com |

| Injection Volume | 20 µL | bepls.com |

| Run Time | 15 min | bepls.com |

Forced degradation studies are a critical part of method development, where the drug substance is subjected to stress conditions (acid, base, oxidation, heat, and light) to generate potential degradation products and ensure the method can effectively separate them from the main peak. bepls.comresearchgate.net

Novel Extraction and Detection Techniques for Oxidized Estrogen Derivatives

The analysis of oxidized estrogen derivatives often requires sophisticated extraction and detection techniques to achieve the necessary selectivity and sensitivity, especially when dealing with low concentrations in complex biological or environmental samples.

Molecularly Imprinted Polymers (MIPs) for Selective Extraction and Detection

Molecularly Imprinted Polymers (MIPs) are synthetic polymers with tailor-made recognition sites for a specific target molecule. mdpi.comnih.gov This technology offers a powerful tool for the selective extraction of compounds like this compound from intricate matrices. The synthesis of MIPs involves the polymerization of functional monomers and a cross-linker in the presence of a template molecule (in this case, this compound). mdpi.comresearchgate.netresearchgate.net After polymerization, the template is removed, leaving behind cavities that are complementary in shape, size, and functionality to the target analyte.

MIPs can be used as sorbents in solid-phase extraction (SPE) to selectively isolate and pre-concentrate the analyte of interest prior to its determination by chromatographic methods. Research has demonstrated the successful application of MIPs for the selective extraction of other estrogens, such as 17β-estradiol and estrone, from water samples, with high recovery rates. nih.govresearchgate.netresearchgate.net The principle can be directly applied to create MIPs specific for this compound, enabling its efficient separation from other structurally similar estrogens and matrix components. acs.org

Table 3: Principles of Molecularly Imprinted Polymer Synthesis

| Step | Description |

|---|---|

| 1. Complex Formation | The template molecule (this compound) interacts with functional monomers through non-covalent or covalent bonds. |

| 2. Polymerization | A cross-linking agent is added to polymerize the functional monomers around the template molecule, forming a rigid polymer matrix. |

| 3. Template Removal | The template molecule is extracted from the polymer, leaving behind specific recognition sites. |

| 4. Rebinding | The MIP can then selectively rebind the target analyte from a sample solution. |

Comparative Molecular Studies and Structure Activity Relationship Sar Research of 6 Oxo 17beta Estradiol 17 Valerate

Impact of the 6-Oxo Group on Steroid Scaffold Conformation and Receptor Recognition

Computational chemistry and molecular dynamics (MD) simulations are powerful tools for investigating the conformational dynamics of steroid-receptor interactions at an atomic level. nih.govnih.gov These methods can predict how the 6-oxo group influences the conformation of the steroid scaffold and its binding to the estrogen receptor.

Studies on other steroid receptors have shown that modifications to the steroid core can significantly impact receptor interaction and subsequent transcriptional activity. nih.gov While direct computational studies on 6-oxo-estradiol derivatives are not widely available, the principles derived from studies on other modified steroids can be applied.

Design and Synthesis of Analogues Based on 6-Oxo-17beta-estradiol 17-Valerate for SAR Elucidation

The systematic design and synthesis of analogues are fundamental to understanding the structure-activity relationships (SAR) of a lead compound. For this compound, modifications to the valerate (B167501) ester moiety can provide valuable insights into how this part of the molecule affects its pharmacokinetic and pharmacodynamic properties.

The valerate ester at the 17-beta position primarily functions to modulate the compound's pharmacokinetic profile. The length and branching of the ester chain can influence the rate of hydrolysis and the lipophilicity of the compound. A comparative study of estradiol (B170435) cypionate, valerate, and benzoate (B1203000) showed that the duration of elevated estrogen levels was dependent on the nature of the ester, with cypionate having the longest effect and benzoate the shortest. nih.gov

By systematically modifying the valerate ester of this compound, a series of analogues can be synthesized to explore these relationships further. For example, creating a series of esters with varying chain lengths (e.g., acetate (B1210297), propionate, enanthate) or branching would likely result in compounds with different rates of hydrolysis and, consequently, different durations of action.

The synthesis of such analogues would typically involve the esterification of 6-oxo-17beta-estradiol with the corresponding acyl chloride or anhydride. The resulting compounds could then be evaluated in vitro for their rate of hydrolysis in the presence of esterases and in vivo for their pharmacokinetic profiles. This would allow for the fine-tuning of the molecule's properties to achieve a desired therapeutic effect. The synthesis of various estradiol analogues with modified substituents at C17 has been reported as a strategy for developing compounds with novel biological activities. nih.gov

The following table outlines a potential series of analogues for SAR studies:

| Ester Moiety at C17 | Expected Impact on Lipophilicity | Predicted Duration of Action |

|---|---|---|

| Acetate (C2) | Lower | Short |

| Propionate (C3) | Moderate | Intermediate |

| Valerate (C5) | Higher | Long |

| Enanthate (C7) | Higher | Longer |

| Cypionate | Higher | Longest |

Introduction of Additional Substituents on the Steroid Nucleus

The primary goals of introducing additional substituents include altering the electronic and steric properties of the molecule to enhance its interaction with specific biological targets, improve its selectivity, and modify its metabolic stability. Key positions on the steroid nucleus that have been the subject of such modifications include the A-ring (positions 2 and 4), the B-ring (adjacent to the 6-oxo function), and the C-ring (positions 9 and 11).

Impact of Substituents on Aromatase Inhibition

One of the significant areas of research for 6-oxo-estradiol derivatives has been their potential as aromatase inhibitors. Aromatase is a key enzyme in the biosynthesis of estrogens, and its inhibition is a therapeutic target in estrogen-dependent diseases. The introduction of various substituents on the estrone (B1671321) and estradiol skeleton, including the 6-oxo derivatives, has been shown to influence their affinity for this enzyme.

A systematic study on 2-, 4-, and 6-substituted estrogens revealed important structure-activity relationships for aromatase inhibition. It was found that the introduction of halogen and methyl groups at the C-2 position of estrone, as well as alkyl or phenalkyl groups at the C-6alpha or C-6beta position, can markedly increase the affinity for aromatase. nih.gov Notably, estradiol analogs were generally weaker inhibitors than their estrone counterparts, suggesting that the 17-carbonyl group plays a crucial role in forming a stable complex with the enzyme. nih.gov

Below is a data table summarizing the apparent Ki values for various substituted estrone derivatives as aromatase inhibitors, which provides insights into the potential effects of similar substitutions on a 6-oxo-estradiol scaffold.

| Compound | Substituent at C-2 | Substituent at C-6α | Substituent at C-6β | Apparent Ki (μM) |

|---|---|---|---|---|

| Estrone | - | - | - | 2.5 |

| 2-Fluoroestrone | F | - | - | 0.66 |

| 2-Chloroestrone | Cl | - | - | 0.48 |

| 2-Bromoestrone | Br | - | - | 0.42 |

| 2-Methylestrone | CH₃ | - | - | 0.55 |

| 6α-Methylestrone | - | CH₃ | - | 0.38 |

| 6α-Ethylestrone | - | C₂H₅ | - | 0.25 |

| 6α-Phenylestrone | - | Phenyl | - | 0.10 |

| 6β-Methylestrone | - | - | CH₃ | 0.45 |

Influence of Substituents on Estrogenic and Antiestrogenic Activity

The introduction of substituents can also dramatically alter the estrogenic or antiestrogenic properties of 6-oxo-estradiol derivatives. For instance, studies on 6,9-disubstituted estradiol derivatives have shown that these modifications often lead to a significant loss of estrogenic activity. researchgate.net In some cases, these analogs have been found to exhibit moderate antiestrogenic activity, partially hindering the action of endogenous estrogens. researchgate.net

This shift from estrogenic to antiestrogenic or non-estrogenic character is highly dependent on the nature and position of the substituent. For example, the introduction of a 9-alpha-hydroxy group in conjunction with the 6-oxo function can lead to compounds with altered biological profiles. researchgate.net

C-Ring Modifications

Modifications on the C-ring of the steroid nucleus, particularly at positions C-9 and C-11, have also been explored to modulate the biological activity of steroidal estrogens. Research on C-ring oxidized estrone derivatives has indicated that the introduction of groups at these positions is relevant for their antiproliferative effects. mdpi.com Molecular docking studies have suggested that for interaction with the estrogen receptor alpha (ERα), nonpolar groups are generally preferred at the C-9 and C-11 positions. mdpi.com This suggests that the introduction of polar substituents in these positions on a 6-oxo-estradiol framework might decrease its affinity for ERα, potentially reducing its estrogenic effects and possibly enhancing other pharmacological activities.

Future Directions in Academic Research on Oxidized Estrogen Derivatives

Elucidation of Potential Biological Roles in Specific Cellular Contexts (non-human, non-clinical)

A primary avenue for future research lies in uncovering the specific biological functions of oxidized estrogen derivatives in non-human, non-clinical settings. These investigations, conducted in isolated cellular or subcellular systems, are fundamental to understanding the intrinsic activities of these molecules, independent of the complex feedback loops present in a whole organism. By studying these compounds in controlled, non-human contexts, researchers can delineate their precise molecular interactions and cellular effects. For instance, knockout mouse models have proven to be valuable tools for investigating the distinct roles of estrogen receptors ERα and ERβ, providing a framework for how similar models could be used to study the specific actions of oxidized estrogens. mdpi.com

Oxidized estrogen derivatives hold significant promise as molecular probes for investigating the activity of specific enzymes involved in steroid metabolism. Their unique structures can allow for high-affinity, selective binding to enzyme active sites, enabling researchers to study enzyme kinetics, map substrate-binding domains, and screen for potential inhibitors. For example, enzymes like 17β-hydroxysteroid dehydrogenases (17β-HSDs), which are crucial for modulating the activity of steroid hormones, are key targets for such probes. mdpi.com Synthetic derivatives can be designed to interact with these enzymes, providing insight into the conversion of weaker estrogens like estrone (B1671321) into more potent forms like estradiol (B170435). mdpi.com

Research has shown that 17β-estradiol itself can influence the activity of various metabolic enzymes, such as lactate (B86563) dehydrogenase and citrate (B86180) synthase, often in a cell-type-specific manner within tissues like the rat uterus. nih.gov This principle suggests that oxidized derivatives could be developed into targeted probes to explore how localized steroid metabolism is regulated. The development of such tools would be invaluable for dissecting the complex enzymatic pathways that govern steroid hormone signaling in specific cellular environments.

The antioxidant potential of estrogens is an area of active investigation, with evidence suggesting that these properties are distinct from their receptor-mediated hormonal effects. hilarispublisher.com Future research will likely focus on the specific antioxidant capabilities of oxidized estrogen derivatives in isolated, cell-free systems. The phenolic A-ring, a common feature in many estrogens, is believed to be a key structural determinant of their ability to scavenge free radicals. hilarispublisher.com Studies have demonstrated that hydroxylated estrogen metabolites, such as 2- and 4-hydroxyestrogens, exhibit both pro-oxidant and antioxidant behaviors in vitro, capable of inhibiting lipid peroxidation while also inducing DNA strand breaks. nih.govresearchgate.net

In contrast, primary estrogens like estradiol and estrone are considered relatively weak antioxidants. nih.govresearchgate.net This suggests that oxidative modifications to the steroid skeleton could significantly enhance these properties. Systematic in vitro studies on compounds like 6-Oxo-17beta-estradiol 17-Valerate are needed to determine their capacity to neutralize reactive oxygen species (ROS) and protect macromolecules like lipids and proteins from oxidative damage. researchgate.net Such research would clarify the structure-activity relationships that govern the antioxidant effects of this class of steroids.

Table 1: In Vitro Pro- and Antioxidant Activities of Various Estrogen Derivatives

| Compound | Pro-Oxidant Activity (DNA Damage) | Antioxidant Activity (Lipid Peroxidation Inhibition) | Reference |

|---|---|---|---|

| Estradiol (E2) | Not a pro-oxidant | Weak | nih.gov |

| Estrone (E1) | Not a pro-oxidant | Weak | nih.gov |

| 2-Hydroxyestrogens | Moderate | Potent | nih.govresearchgate.net |

| 4-Hydroxyestrogens | High (2.5x > 2-Hydroxyestrogens) | Potent | nih.govresearchgate.net |

| 2-Methoxyestrogens | Cannot induce oxidative damage | Potent | nih.govresearchgate.net |

| 4-Methoxyestrogens | Cannot induce oxidative damage | Moderate | nih.govresearchgate.net |

Development of Novel and Efficient Synthetic Routes for Related Oxo-Steroids

The exploration of oxidized estrogen derivatives is contingent upon the availability of efficient and scalable synthetic methods. A significant focus of future chemical research will be the development of novel synthetic routes to produce 6-oxo-steroids and related structures from readily available starting materials. Current methods often involve multi-step processes that can be low-yielding or require harsh reagents.

Promising strategies include one-pot procedures that combine epoxidation of a Δ5-steroid followed by oxidative cleavage to install the 5α-hydroxy-6-oxo functionality. researchgate.net Other approaches have utilized the stereoselective β-epoxidation of the C5-C6 double bond, followed by regioselective opening of the resulting oxirane ring. redalyc.org Researchers have also developed methods for creating Δ5(10)-6-oxo-steroids through the base-induced fragmentation of 19-acetoxy-5α-bromo-6-oxosteroids. rsc.org The refinement of these and the discovery of new catalytic methods, potentially involving transition metal-catalyzed hydrogen atom transfer, will be crucial for advancing the field. nih.gov The goal is to devise synthetic pathways that are not only high-yielding but also cost-effective and environmentally benign.

Table 2: Comparison of Synthetic Strategies for Oxo-Steroids

| Method | Starting Material | Key Reagents | Key Features | Reference |

|---|---|---|---|---|

| One-Pot Epoxidation/Cleavage | 3β-hydroxy-Δ5 steroids | m-CPBA, CrO₃ | Fast, one-pot procedure | researchgate.net |

| β-Epoxidation & Ring Opening | Δ5-steroids | Potassium permanganate (B83412), metal salts | Highly stereoselective β-epoxidation | redalyc.org |

| Heterolytic Fragmentation | 19-acetoxy-5α-bromo-6-oxosteroids | Base | Novel synthesis of estr-5(10)-en-6-ones | rsc.org |

| Oxidized Dehydrogenation | 3-hydroxy-Δ5 steroids | Bromine, Lithium Bromide, Pyridine | One-step synthesis with yields over 60% | magtechjournal.com |

Advanced Analytical Strategies for Trace Level Detection and Characterization in Complex Research Samples

As research delves deeper into the subtle biological roles of oxidized estrogens, the need for highly sensitive and specific analytical methods becomes paramount. These compounds are often present at very low concentrations in complex biological matrices, making their detection and quantification a significant challenge. nih.gov Future work will focus on advancing analytical strategies to overcome these hurdles.

Current state-of-the-art techniques rely heavily on mass spectrometry (MS) coupled with chromatographic separation methods like gas chromatography (GC) or liquid chromatography (LC). mdpi.comresearchgate.net Techniques such as LC-tandem MS (LC-MS/MS) offer the high sensitivity and selectivity required for trace-level analysis. nih.gov For certain steroids, derivatization with fluorescent tags coupled with high-performance liquid chromatography and fluorescence detection (HPLC-FLD) provides another sensitive detection method. encyclopedia.pub

Future developments may involve the use of high-resolution mass spectrometry (HRMS), such as Orbitrap-based systems, which can provide highly accurate mass measurements, aiding in the confident identification of novel metabolites in complex research samples. nih.govmdpi.com The refinement of sample preparation techniques, including pressurized liquid extraction (PLE) and solid-phase extraction (SPE), will also be critical for isolating these trace analytes and minimizing matrix effects that can interfere with detection. nih.gov

Table 3: Advanced Analytical Techniques for Steroid Detection

| Technique | Abbreviation | Key Advantages | Typical Limit of Detection (LOD) | Reference |

|---|---|---|---|---|

| Liquid Chromatography-Tandem Mass Spectrometry | LC-MS/MS | High sensitivity and selectivity | 0.08-2.84 ng/g (in soil) | nih.gov |

| Gas Chromatography-Mass Spectrometry | GC-MS | Well-established, good for volatile compounds | Varies by compound and matrix | mdpi.com |

| High-Performance Liquid Chromatography with Fluorescence Detection | HPLC-FLD | Cost-effective, sensitive with derivatization | 1 pg/mg | encyclopedia.pub |

| LC with High-Resolution Mass Spectrometry | LC-HRMS | High mass accuracy for structural confirmation | Sub pg/mL range | nih.govmdpi.com |

Q & A

Q. Table 1: Solubility and Stability Parameters

| Solvent | Solubility (mg/mL) | Storage Conditions | Stability Duration |

|---|---|---|---|

| Ethanol | 2.0 | -20°C, inert gas | ≥2 years |

| DMSO | 30.0 | -20°C, dark | ≥2 years |

| Aqueous buffer | <0.1 | 4°C | ≤24 hours |

| Data derived from |

How can researchers ensure the stability of 6-Oxo-17β-estradiol 17-valerate in experimental formulations?

Methodological Answer:

- Storage : Store as a crystalline solid at -20°C in airtight, light-resistant containers. Lyophilized forms are preferred for long-term stability .

- Stability Testing :

- Formulation Additives : Include antioxidants (e.g., BHT) in lipid-based creams to prevent oxidative degradation .

What validated analytical techniques are available for quantifying 6-Oxo-17β-estradiol 17-valerate in complex matrices?

Methodological Answer:

Q. Table 2: Analytical Method Comparison

| Method | Matrix | Linear Range | Sensitivity | Reference |

|---|---|---|---|---|

| UV-Vis | Creams | 0.006–0.014 mg/mL | 0.001 mg/mL | |

| HPLC-UV | Isopropyl myristate | 0.1–10 µg/mL | 0.05 µg/mL | |

| LC-MS/MS | Water | 0.1–100 ng/L | 0.03 ng/L |

Advanced Research Questions

What experimental design considerations are critical when evaluating the pharmacokinetics of 6-Oxo-17β-estradiol 17-valerate in animal models?

Methodological Answer:

- Dose Selection : For estradiol derivatives, 0.3 mg/day in rats induces hippocampal ERβ upregulation without systemic toxicity. Conduct dose-response studies (0.1–1.0 mg/day) to identify therapeutic windows .

- Administration Routes :

- Endpoint Analysis : Measure adrenal suppression via cortisol ELISA and histological changes in target tissues (e.g., ovarian cysts) .

How can contradictory data regarding the environmental persistence of 6-Oxo-17β-estradiol 17-valerate be resolved?

Methodological Answer:

- Contradiction : β-Estradiol 17-valerate is reported as both "persistent" (PBT/vPvB classifications) and "non-persistent" in wastewater .

- Resolution Strategies :

- Standardized Assays : Use EPA Method 1694 for wastewater analysis to harmonize detection limits.

- Microcosm Studies : Evaluate biodegradation rates under varying pH (5–9), temperature (4–37°C), and microbial loads .

- Comparative Modeling : Cross-validate data with structurally similar steroids (e.g., Betamethasone 17-valerate, which shows low soil mobility) .

How should researchers address discrepancies between in vitro efficacy and in vivo toxicity findings?

Case Example : Betamethasone 17-valerate showed anti-inflammatory efficacy in vitro but caused adrenal suppression in clinical trials at 8 mg/day .

Methodological Answer:

- Mechanistic Studies : Use RNA-seq to identify off-target glucocorticoid receptor activation pathways.

- Alternative Formulations : Develop retention enemas (e.g., 5 mg in lipid bases) to reduce systemic absorption while maintaining local efficacy .

- Dose Optimization : Apply Taguchi design-of-experiment (DOE) to balance efficacy-toxicity ratios. For example, vary propylene glycol (5–15% v/v) and cetostearyl alcohol (2–8% w/w) in creams to optimize permeation .

What advanced techniques can optimize 6-Oxo-17β-estradiol 17-valerate formulations for targeted delivery?

Methodological Answer:

- Nanocarriers : Encapsulate in PLGA nanoparticles (150–200 nm) for sustained release; characterize using dynamic light scattering (DLS) .

- Permeation Enhancement : Use Franz diffusion cells with excised skin to test permeation coefficients (e.g., Betamethasone 17-valerate: Kp = 1.2 × 10⁻³ cm/h) .

- QbD (Quality-by-Design) : Define critical quality attributes (CQAs) like particle size, drug loading (>90%), and in vitro release (≥80% at 24 hours) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.